molecular formula C35H67ClO4 B022581 (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate CAS No. 51930-97-3

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate

Cat. No. B022581
CAS RN: 51930-97-3
M. Wt: 587.4 g/mol
InChI Key: MQWXVGSHNINWHB-UHFFFAOYSA-N
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Description

This compound is a complex ester, a derivative of hexadecanoic acid, with potential applications in various fields, including materials science and possibly as an intermediate in the synthesis of bioactive molecules. The study and understanding of its synthesis, structure, and properties are crucial for its application in these areas.

Synthesis AnalysisThe synthesis of related hexadecanoic acid derivatives has been demonstrated through various methodologies, including the use of Hansenula sydowiorum for producing specific isomers and chemical modifications to introduce different functional groups, such as deuterium (A. P. Tulloch, 1982). These methods underline the complex synthetic routes possible for derivatives of hexadecanoic acid, which could be adapted for the synthesis of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate."

Molecular Structure AnalysisThe molecular structure of related compounds, such as those studied through X-ray diffraction, provides insight into the stereochemistry and conformational preferences of hexadecanoic acid derivatives. For example, the crystalline structure of tripeptides containing hexafluorovaline reveals detailed molecular orientations and interactions (M. Eberle, H. Stoeckli-Evans, R. Keese, 2009). These analyses are crucial for understanding how modifications like chlorination and esterification might affect the overall structure of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate."

Chemical Reactions and Properties

The chemical reactivity and properties of hexadecanoic acid derivatives can be influenced by the introduction of functional groups. For instance, the synthesis of chloromethylvinylcyclopropanecarboxylic acid derivatives showcases the reactivity of chlorinated intermediates in creating compounds with potential insecticidal activity (S. Muramatsu, Y. Nakada, J. Ide, 1985). Understanding these reactions is vital for manipulating the chemical properties of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate" for specific applications.

Physical Properties Analysis

Studies on the physical properties of hexadecanoic acid derivatives, such as phase behavior and crystal structure, provide insights into their application potential. For example, the analysis of hexadecane and 1-hexadecanol binary systems reveals detailed information about crystal structures and phase diagrams, which are essential for applications in thermal protection and material science (V. Métivaud, A. Lefevre, L. Ventolà, et al., 2005).

Chemical Properties Analysis

The chemical properties of "(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate," such as reactivity, stability, and solubility, can be inferred from studies on similar compounds. The synthesis and properties of N-hexadecyl ethylenediamine triacetic acid highlight the importance of functional groups in determining solubility, stability in hard water, and potential applications in surface treatment and metal ion chelation (Xixin Wang, Jianling Zhao, Xingzhi Yao, W. Chen, 2004).

Scientific Research Applications

Synthetic Chemistry Applications

  • Formal Synthesis of Tetrahydrolipstatin and Tetrahydroesterastin: A versatile and efficient approach using (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate as a key chiral building block and a common polyol fragment for anti-tumor and anti-obesity agents is demonstrated. This approach employs both hydrolytic kinetic resolution (HKR) and proline-catalyzed sequential α-aminoxylation, followed by HWE-olefination reaction (Tripathi & Kumar, 2012).

Flame Retardancy in Polyurethane Coatings

  • Flame Retardancy and Thermal Behaviour in Polyurethane Coatings: The compound is utilized in the preparation of high-solid hybrid organic-inorganic poly(urethane-cyclophosphazene) coatings. These coatings exhibit significant flame retardancy and enhanced thermal stability. The introduction of cyclophosphazene in the coatings leads to the decrease in specific heat release rate and heat release capacity, indicating improved flame retardant properties (Byczyński, Dutkiewicz & Januszewski, 2017).

Catalysis

  • Recyclable Catalyst for Synthesis of Quinoxalines: Silica Bonded S-Sulfonic Acid (SBSSA), derived from (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate, is used as a recyclable catalyst for room temperature synthesis of quinoxaline derivatives. This catalyst demonstrates the potential for multiple uses without a significant loss of efficiency (Niknam, Saberi & Mohagheghnejad, 2009).

Antimicrobial Applications

  • Improved Antimicrobial Siloxane: The compound is involved in the preparation of improved antimicrobial siloxane. The treatment of polymers with this compound and dilute sodium hypochlorite solutions renders them antimicrobial, with demonstrated biocidal activity against both Gram-positive and Gram-negative bacteria. This application highlights the compound's role in creating surfaces resistant to microbial growth (Liang et al., 2007).

Analytical Chemistry

  • Chloroperoxidase-catalyzed Oxidation of Alcohols: Chloroperoxidase (CPO) catalyzes the oxidation of primary alcohols to aldehydes in a process involving (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate. This reaction is significant for its selectivity and efficiency, representing an important application in the field of analytical chemistry (Kiljunen & Kanerva, 2000).

properties

IUPAC Name

(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXVGSHNINWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966255
Record name 3-Chloropropane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate

CAS RN

51930-97-3
Record name 3-Chloropropane-1,2-diol dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51930-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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